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Compound of Interest

Compound Name: Infigratinib-d3

Cat. No.: B12377363

A Note on Infigratinib-d3: While extensive research and clinical trials have been conducted on
infigratinib for the treatment of achondroplasia, specific preclinical or clinical data for its
deuterated analog, infigratinib-d3, is not publicly available at this time. Deuteration, the
selective replacement of hydrogen atoms with deuterium, is a common strategy in drug
development to improve pharmacokinetic properties, such as increasing metabolic stability and
half-life. It is therefore plausible that infigratinib-d3 is being investigated to offer an improved
dosing regimen or safety profile compared to the non-deuterated form.

The following application notes and protocols are based on the substantial body of evidence
available for infigratinib in the context of achondroplasia. These data provide a strong
foundation for understanding the potential application and experimental framework for
infigratinib-d3.

Introduction

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation
in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to constitutive
activation of the FGFR3 signaling pathway, which negatively regulates chondrocyte
proliferation and differentiation, ultimately impairing bone growth. Infigratinib is an orally
bioavailable, selective tyrosine kinase inhibitor of FGFR1, FGFR2, and FGFRS3. By inhibiting
FGFR3, infigratinib aims to normalize the downstream signaling pathways and promote proper
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bone development.[1][2][3] Infigratinib-d3, as a deuterated analog, is expected to have a
similar mechanism of action.

Mechanism of Action

Infigratinib competitively binds to the ATP-binding site of the FGFR3 tyrosine kinase domain,
preventing its autophosphorylation and subsequent activation of downstream signaling
cascades. The primary pathways implicated in achondroplasia and inhibited by infigratinib are
the RAS-MAPK and STAT1 pathways.[2][4]

Signaling Pathway Diagram
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Caption: FGFR3 signaling pathway in achondroplasia and the inhibitory action of infigratinib.
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Quantitative Data
In Vitro Potency of Infigratinib

Target IC50 (nM)
FGFR1 0.9
FGFR2 1.4
FGFR3 1.0
FGFR4 60

(Data for non-deuterated infigratinib)

Preclinical Efficacy of Infigratinib in Fgfr3Y367C/+
Mouse Model[1][5](6][7]

Treatment Group Femur Length Tibia Length Foramen Magnum
(daily dose) Increase (%) Increase (%) Size Increase (%)
0.2 mg/kg 4.89
0.5 mg/kg 10.35 Statistically significant 12

Substantial increases Substantial increases Improvement
2.0 mg/kg

observed observed observed

(Data for non-

deuterated infigratinib)

Clinical Efficacy of Infigratinib in Children with
Achondroplasia (PROPEL 2 Study)[8][9][10][11]
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Mean Change in Annualized Height

Dose Cohort .
Velocity (cmlyear)

At 12 Months

0.25 mg/kg/day (Cohort 5) +2.51

At 18 Months

0.25 mg/kg/day (Cohort 5) +2.50

(Data for non-deuterated infigratinib)

Experimental Protocols
Preclinical Study in Fgfr3Y367C/+ Mouse Model of
Achondroplasia

Objective: To evaluate the in vivo efficacy of low-dose infigratinib on skeletal development in a

mouse model of achondroplasia.[5][6]

Experimental Workflow:
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Fgfr3Y367C/+ Mouse Model

!

Treatment Groups:
- Vehicle Control
- Infigratinib (0.2, 0.5, 2.0 mg/kg/day)
- Infigratinib (1 mg/kg every 3 days)

Daily Subcutaneous Injections
(Postnatal Day 1 to 15)

Post-treatment Analysis (Day 15):
- Micro-CT of long bones and skull
- Histology of growth plates
- Western blot for pERK/ERK

Weekly Measurement:
- Body Weight
- Naso-anal length

Click to download full resolution via product page
Caption: Experimental workflow for preclinical evaluation of infigratinib in a mouse model.
Methodology:

+ Animal Model: Utilize the Fgfr3Y367C/+ mouse model, which recapitulates the skeletal
features of human achondroplasia.

¢ Treatment Groups:
o Vehicle control (e.g., 0.5% methylcellulose)

o Infigratinib at various doses (e.g., 0.2, 0.5, and 2.0 mg/kg/day) administered
subcutaneously.[1][5]

+ Dosing Regimen: Daily subcutaneous injections from postnatal day 1 to day 15.

¢ In-life Measurements: Monitor body weight and naso-anal length weekly.
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e Endpoint Analysis (Day 15):

o Skeletal Analysis: Perform micro-computed tomography (LCT) on femurs, tibias, and
skulls to measure bone length and foramen magnum dimensions.

o Histology: Isolate growth plates from long bones for histological staining (e.g., Safranin
O/Fast Green) to assess chondrocyte organization and proliferation/hypertrophic zones.

o Western Blot: Analyze protein lysates from growth plate cartilage for levels of
phosphorylated ERK (pERK) and total ERK to assess target engagement.

Phase 2 Clinical Trial Protocol (PROPEL 2)

Objective: To evaluate the safety, efficacy, and pharmacokinetics of oral infigratinib in children
with achondroplasia.[1][7]

Study Design: A prospective, open-label, dose-escalation, and dose-expansion study.

Participant Population: Children aged 3 to 11 years with a confirmed diagnosis of
achondroplasia.[1]

Experimental Workflow:
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Screening & Enroliment
(PROPEL Study Participants)
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Dose Escalation Cohorts:
- Cohort 1: 0.016 mg/kg/day
- Cohort 2: 0.032 mg/kg/day
- Cohort 3: 0.064 mg/kg/day
- Cohort 4: 0.128 mg/kg/day
- Cohort 5: 0.250 mg/kg/day

Daily Oral Administration

Regular Monitoring:

- Safety Assessments (AES)
- Annualized Height Velocity
- Body Proportionality
- Pharmacokinetics

Dose Expansion Phase
(at selected dose)

Open-Label Extension

Click to download full resolution via product page
Caption: Workflow of the PROPEL 2 clinical trial for infigratinib in achondroplasia.
Methodology:

e Dose Escalation Phase:
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o Enroll sequential cohorts of children at increasing doses of infigratinib (e.g., 0.016, 0.032,
0.064, 0.128, 0.250 mg/kg/day).[8]

o Administer infigratinib orally once daily.
o Monitor for safety and tolerability.
e Primary Efficacy Endpoint:
o Change from baseline in annualized height velocity (AHV).
e Secondary Endpoints:
o Change in body proportionality (upper-to-lower body segment ratio).[7]
o Pharmacokinetic profiling of infigratinib and its major metabolites.[1]
e Safety Monitoring:

o Record all adverse events (AESs), with a focus on potential side effects such as
hyperphosphatemia, retinal disorders, and effects on bone mineral density.[8]

e Dose Expansion Phase:

o Enroll an additional cohort of children at the selected optimal dose from the escalation
phase to further evaluate efficacy and safety.

Conclusion

Infigratinib has demonstrated significant promise in preclinical and clinical studies for the
treatment of achondroplasia by targeting the underlying pathophysiology of the condition. The
available data on its mechanism of action, efficacy, and safety provide a robust framework for
the continued investigation and potential future application of its deuterated form, infigratinib-
d3. Further studies are required to elucidate the specific pharmacokinetic and clinical profile of
infigratinib-d3.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.springermedicine.com/achondroplasia/growth-and-development/propel2-oral-infigratinib-children-achondroplasia/50251334
https://www.beyondachondroplasia.org/en/news/news-all/research/679-infigratinib-clinical-trial-results-update-for-achondroplasia
https://pmc.ncbi.nlm.nih.gov/articles/PMC8941703/
https://www.springermedicine.com/achondroplasia/growth-and-development/propel2-oral-infigratinib-children-achondroplasia/50251334
https://www.benchchem.com/product/b12377363?utm_src=pdf-body
https://www.benchchem.com/product/b12377363?utm_src=pdf-body
https://www.benchchem.com/product/b12377363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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